molecular formula C26H24Cl4O8 B571201 [2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid CAS No. 25355-92-4

[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid

Cat. No. B571201
CAS RN: 25355-92-4
M. Wt: 606.27
InChI Key: SMYPMBZGOORDNT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis .


Molecular Structure Analysis

This involves examining the molecular structure of the compound, including the types and arrangement of bonds, the presence of functional groups, and the overall shape of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and stability .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has developed methods for synthesizing complex heterocyclic compounds, including pyran derivatives, which are crucial for various chemical and pharmaceutical applications. For example, the synthesis of tetrahydropyran structures through palladium(II)-catalyzed hydroxycarbonylation of hexenols showcases a strategy for constructing pyran rings, a key feature in the target compound (Karlubíková, Babjak, & Gracza, 2011). This method's efficiency and selectivity underline the importance of catalytic processes in synthesizing complex organic structures.

Antioxidant Properties and Applications

Compounds structurally related to the target molecule have been investigated for their antioxidant properties. For instance, the study of geranylated phenolic constituents from Artocarpus nobilis fruits identified compounds with significant antioxidant activity, highlighting the role of specific structural motifs in scavenging free radicals (Jayasinghe, Rupasinghe, Hara, & Fujimoto, 2006). Such findings suggest potential applications in developing antioxidant agents from phenolic and pyran-containing compounds.

Material Science and Polymer Applications

In material science, the synthesis and characterization of polymers incorporating specific functional groups, akin to those in the target compound, demonstrate the versatility of these chemical structures in creating novel materials. The development of UV cross-linkable polymers based on triazine structures, incorporating dichlorophenyl motifs, offers insights into designing materials with desired properties, such as thermal stability and crosslinking capabilities (Suresh et al., 2016). This research underscores the importance of specific chemical functionalities in tailoring the properties of polymeric materials for various applications.

Safety And Hazards

This involves examining the safety data for the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYPMBZGOORDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid

CAS RN

25355-92-4
Record name Ethacrynic acid dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025355924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHACRYNIC ACID DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8HAY293UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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